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Compound of Interest

(S)-4-Isopropyloxazolidine-2-
Compound Name:
thione

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis,
plays a pivotal role in the stereocontrolled construction of complex molecules. Its rigid bicyclic
structure, derived from the readily available (S)-valinol, provides a well-defined steric
environment that directs the approach of reagents, enabling high levels of diastereoselectivity
in a variety of chemical transformations. This in-depth technical guide provides a
comprehensive overview of the spectroscopic data for (S)-4-lsopropyloxazolidine-2-thione,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, to aid researchers in its identification, characterization, and application.

Introduction to a Versatile Chiral Auxiliary

Chiral oxazolidinethiones, such as the title compound, are widely employed in asymmetric aldol
additions, alkylations, and Diels-Alder reactions. The thiocarbonyl group (C=S) in the
oxazolidinethione ring exhibits distinct electronic and steric properties compared to its oxo-
analogue, the oxazolidinone. This difference can influence the reactivity and selectivity of N-
acylated derivatives, making the thione variant a preferred choice in certain synthetic
strategies. A thorough understanding of its spectroscopic signature is paramount for confirming
its synthesis, assessing its purity, and monitoring its transformations in complex reaction
mixtures.
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Synthesis and Spectroscopic Data Acquisition

(S)-4-Isopropyloxazolidine-2-thione can be synthesized from (S)-valinol and carbon disulfide.
A practical procedure involves the reaction of the corresponding chiral amino alcohol with
carbon disulfide in the presence of potassium carbonate and hydrogen peroxide.[1] Another
established method involves the treatment of the amino alcohol with carbon disulfide and a
base.[2]

The spectroscopic data presented herein has been compiled from reputable literature sources.
The experimental conditions for data acquisition are crucial for reproducibility and comparison.
While specific parameters may vary between different laboratories and instruments, the data
provided represents typical values obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Both 'H and 3C NMR provide detailed information about the connectivity and chemical
environment of the atoms within the (S)-4-Isopropyloxazolidine-2-thione molecule.

'H NMR Spectroscopy

The proton NMR spectrum of (S)-4-Isopropyloxazolidine-2-thione in deuterated chloroform
(CDCIs) displays characteristic signals corresponding to the different protons in the molecule.
The chemical shifts () are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

Table 1: *H NMR Spectroscopic Data for (S)-4-Isopropyloxazolidine-2-thione in CDCIs
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~4.55 m 1H H-4
~4.20 t ~8.0 1H H-5a
~3.85 dd ~8.0,6.0 1H H-5b
~2.40 m 1H CH (isopropyl)
~1.00 d ~6.5 3H CHs (isopropyl)
~0.95 d ~6.5 3H CHs (isopropyl)
~8.50 brs 1H NH

Note: The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and the spectrometer's field strength. The broad singlet for the NH proton is
characteristic and its chemical shift can be concentration-dependent.

Interpretation of the tH NMR Spectrum:

The spectrum reveals the key structural features of the molecule. The methine proton at the
chiral center (H-4) appears as a multiplet due to coupling with the adjacent methylene protons
(H-5a and H-5b) and the isopropyl methine proton. The two diastereotopic protons on C-5 of
the oxazolidine ring appear as distinct signals, a triplet and a doublet of doublets, a
consequence of their different spatial relationships with the adjacent chiral center. The
isopropyl group gives rise to a multiplet for the methine proton and two distinct doublets for the
diastereotopic methyl groups, a common feature for isopropyl groups attached to a chiral
center. The broad singlet at a downfield chemical shift is characteristic of the N-H proton of the
thioamide functionality.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=none, fonthame="Arial",
fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key *H NMR proton assignments for (S)-4-Isopropyloxazolidine-2-thione.
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3C NMR Spectroscopy

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. The
chemical shifts are reported in ppm relative to TMS.

Table 2: 13C NMR Spectroscopic Data for (S)-4-lsopropyloxazolidine-2-thione in CDCl3

Chemical Shift (6, ppm) Assighment
~189.0 C=S(C-2)
~68.0 C-4

~55.0 C-5

~32.0 CH (isopropyl)
~18.5 CHs (isopropyl)
~17.5 CHs (isopropyl)

Note: The chemical shift of the thiocarbonyl carbon is significantly downfield, which is a
characteristic feature.

Interpretation of the 3C NMR Spectrum:

The most downfield signal corresponds to the thiocarbonyl carbon (C-2), a key identifier for this
class of compounds. The signals for the oxazolidine ring carbons (C-4 and C-5) appear in the
expected region for carbons attached to heteroatoms. The isopropyl group is represented by a
methine carbon and two methyl carbons. The diastereotopicity of the methyl groups, clearly
observed in the H NMR, is also reflected in the two distinct signals in the 3C NMR spectrum.

dot graph "13C_NMR_Assignments" { layout=neato; node [shape=none, fonthame="Arial",
fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key 3C NMR carbon assignments for (S)-4-Isopropyloxazolidine-2-thione.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum is typically recorded as a plot of
transmittance versus wavenumber (cm~1).

Table 3: Key IR Absorption Bands for (S)-4-Isopropyloxazolidine-2-thione

Wavenumber (cm~?) Intensity Assignment

~3200 Medium, Broad N-H Stretch

~2960 Strong C-H Stretch (aliphatic)
~1500 Strong C-N Stretch / N-H Bend
~1250 Strong C=S Stretch (thiocarbonyl)
~1100 Strong C-O Stretch

Note: The exact positions and intensities of the bands can be influenced by the sample
preparation method (e.g., KBr pellet, thin film).

Interpretation of the IR Spectrum:

The IR spectrum of (S)-4-Isopropyloxazolidine-2-thione is characterized by several key
absorption bands. A broad band in the region of 3200 cm~1 is indicative of the N-H stretching
vibration. The strong absorptions around 2960 cm~1* are due to the C-H stretching of the
isopropyl and methylene groups. A strong band around 1500 cm~1 can be attributed to a
combination of C-N stretching and N-H bending vibrations. The most diagnostic absorption for
this molecule is the strong band around 1250 cm~%, which is characteristic of the C=S
(thiocarbonyl) stretching vibration. The presence of a strong band around 1100 cm~1
corresponds to the C-O stretching of the oxazolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a
molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for (S)-4-lsopropyloxazolidine-2-thione
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miz Relative Intensity Assighment

145 High [M]* (Molecular lon)

102 Moderate [M - CsH7]*

86 High [M - C3sH7N]* or [CaHsNO]*
59 Moderate [CsH7S]*

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,

Electron lonization - EI).
Interpretation of the Mass Spectrum:

The mass spectrum of (S)-4-Isopropyloxazolidine-2-thione will show a molecular ion peak
[M]* at an m/z value corresponding to its molecular weight (145.23 g/mol ). The fragmentation
pattern provides valuable structural information. A common fragmentation pathway involves the
loss of the isopropyl group, resulting in a fragment ion at m/z 102. Another significant
fragmentation could involve the cleavage of the oxazolidine ring, leading to various fragment
ions. For instance, a peak at m/z 86 could arise from the loss of the isopropyl and nitrogen
moieties. The presence of a fragment at m/z 59 would be indicative of the isopropyl-thio

fragment.

dot digraph "Mass_Fragmentation” { rankdir=LR; node [shape=Dbox, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"],
edge [fontname="Arial", fontsize=8, color="#34A853"];

} Caption: A simplified proposed fragmentation pathway for (S)-4-lIsopropyloxazolidine-2-
thione in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
chiral auxiliary (S)-4-lsopropyloxazolidine-2-thione. The characteristic signals in the *H and
13C NMR spectra, the key absorption bands in the IR spectrum, and the fragmentation pattern
in the mass spectrum are all consistent with its molecular structure. This information is crucial
for researchers in the fields of organic synthesis and drug development, enabling them to
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confidently identify and utilize this important chiral building block in their synthetic endeavors.
The detailed analysis and interpretation of the spectra serve as a valuable reference for quality
control and reaction monitoring, ensuring the integrity of synthetic pathways that rely on this
versatile chiral auxiliary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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